molecular formula C13H18O3S B14515234 5-(Benzenesulfonyl)heptan-2-one CAS No. 62692-50-6

5-(Benzenesulfonyl)heptan-2-one

Katalognummer: B14515234
CAS-Nummer: 62692-50-6
Molekulargewicht: 254.35 g/mol
InChI-Schlüssel: CTLPDNDJSFUFOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzenesulfonyl)heptan-2-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a heptan-2-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)heptan-2-one typically involves the reaction of benzenesulfonyl chloride with heptan-2-one under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzenesulfonyl)heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Benzenesulfinyl or benzenesulfide derivatives.

    Substitution: Various substituted benzenesulfonyl compounds.

Wissenschaftliche Forschungsanwendungen

5-(Benzenesulfonyl)heptan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Benzenesulfonyl)heptan-2-one involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing its catalytic activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl group of the compound and the serine residue in the enzyme’s active site, leading to the formation of a stable enzyme-inhibitor complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.

    Heptan-2-one: A simple ketone used as a starting material in organic synthesis.

    Benzenesulfonic acid: An oxidation product of benzenesulfonyl compounds.

Uniqueness

5-(Benzenesulfonyl)heptan-2-one is unique due to its combined structural features of a benzenesulfonyl group and a heptan-2-one backbone. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

62692-50-6

Molekularformel

C13H18O3S

Molekulargewicht

254.35 g/mol

IUPAC-Name

5-(benzenesulfonyl)heptan-2-one

InChI

InChI=1S/C13H18O3S/c1-3-12(10-9-11(2)14)17(15,16)13-7-5-4-6-8-13/h4-8,12H,3,9-10H2,1-2H3

InChI-Schlüssel

CTLPDNDJSFUFOZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCC(=O)C)S(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.